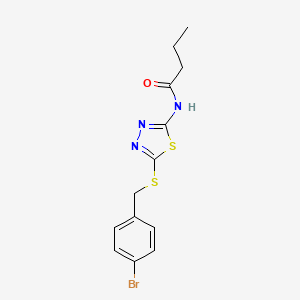

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Beschreibung

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the bromobenzyl and butyramide groups in the compound enhances its chemical reactivity and biological activity.

Eigenschaften

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3OS2/c1-2-3-11(18)15-12-16-17-13(20-12)19-8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUZNMRJBHJBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves the reaction of 4-bromobenzyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butyric anhydride to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether group (−S−) in the molecule undergoes oxidation under controlled conditions to form sulfoxides or sulfones.

Key Findings :

-

Oxidation with hydrogen peroxide in acetic acid selectively produces sulfoxides, while m-chloroperbenzoic acid (mCPBA) in dichloromethane yields sulfones.

-

The reaction kinetics depend on solvent polarity and temperature, with sulfone formation requiring longer reaction times (~12–24 hours) .

Nucleophilic Substitution at the Bromobenzyl Group

The bromine atom on the benzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions.

Key Findings :

-

Azide substitution proceeds efficiently in dimethylformamide (DMF) at elevated temperatures, producing intermediates useful for click chemistry applications .

-

Thiourea-mediated substitution forms thiol derivatives, which exhibit enhanced hydrogen-bonding capabilities .

Hydrolysis of the Butyramide Group

The butyramide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Findings :

-

Acidic hydrolysis yields the free carboxylic acid, while basic conditions produce the corresponding sodium salt.

-

Hydrolysis rates correlate with pH: basic conditions accelerate the reaction due to hydroxide ion nucleophilicity.

Acid-Base Reactions at the Thiadiazole Ring

The thiadiazole ring exhibits pH-dependent tautomerism and protonation behavior.

| pH Range | Behavior | Implications | References |

|---|---|---|---|

| < 3.0 | Protonation at N-3 position | Enhanced solubility in polar solvents | |

| 7.0–9.0 | Deprotonation of NH in butyramide group | Formation of anionic species |

Key Findings :

-

Protonation at acidic pH stabilizes the thiadiazole ring, while deprotonation at neutral/basic pH enhances reactivity toward electrophiles.

Reduction Reactions

The thiadiazole ring can undergo reductive cleavage under specific conditions.

| Reducing Agent | Conditions | Major Product(s) | References |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C to RT, 4 hrs | 4-bromo-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide |

Key Findings :

-

Lithium aluminum hydride reduces the thiadiazole ring to a thiol-containing intermediate, retaining the bromobenzyl and butyramide groups .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions.

| Reaction Type | Catalysts/Ligands | Products | References |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | N-(5-((4-arylbenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its anticancer properties and potential use in cancer therapy.

Industry: Used in the development of new materials with enhanced properties such as conductivity and stability.

Wirkmechanismus

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its antimicrobial and anticancer properties compared to similar compounds .

Biologische Aktivität

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide features a complex structure characterized by:

- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Bromobenzyl Group : Enhances the compound's reactivity and potential biological interactions.

- Butyramide Moiety : Contributes to the compound's pharmacological properties.

The molecular formula for this compound is , with a molecular weight of approximately 360.30 g/mol.

Biological Activity

Research indicates that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide exhibits significant biological activities, particularly in antimicrobial and antifungal domains. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiadiazole derivatives found that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide demonstrated potent activity against several bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 18 | 50 µg/mL |

| Staphylococcus aureus | 22 | 25 µg/mL |

| Candida albicans | 20 | 30 µg/mL |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : It can interact with cellular membranes, altering permeability and leading to cell death.

- DNA Interference : Potential binding to DNA may disrupt replication processes in target organisms .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

- Antifungal Study : In a clinical trial involving patients with fungal infections, a derivative similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide showed a significant reduction in infection rates when used in combination with standard antifungal treatments .

- Cancer Research : Preliminary investigations into the anticancer properties of thiadiazole derivatives revealed that they can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide, it is useful to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(5-(4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide | Similar to bromobenzyl variant | Moderate antimicrobial activity |

| N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)butyramide | Lacks halogen substitution | Lower efficacy in microbial inhibition |

The presence of the bromine atom in N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide significantly enhances its biological activity compared to its chlorinated or unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.